molecular formula C14H19FN2O4 B1377495 tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate CAS No. 1443979-85-8

tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate

Cat. No. B1377495
M. Wt: 298.31 g/mol
InChI Key: OBIDXZBYXJRMNA-UHFFFAOYSA-N
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Description

“tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate” is a chemical compound with the CAS Number 1443979-85-8 . It has a molecular weight of 298.31 . The compound is used in scientific research and exhibits diverse applications due to its unique properties.


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl (1-((4-fluorophenyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate" . The InChI code is "1S/C14H19FN2O4/c1-14(2,3)21-13(20)17-11(8-18)12(19)16-10-6-4-9(15)5-7-10/h4-7,11,18H,8H2,1-3H3,(H,16,19)(H,17,20)" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.31 . Its exact mass is 321.14886967 g/mol and its monoisotopic mass is also 321.14886967 g/mol . It has a complexity of 459 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 7 .

Scientific Research Applications

Carbamates in Enzyme Inhibition Studies

Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects and mammals. Research on the decarbamoylation of acetylcholinesterases by large carbamoyl groups, such as those in tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate, reveals that these compounds can effectively inhibit AChE, making them valuable for studying enzyme mechanisms and potentially developing therapeutic agents or insecticides (Rosenberry & Cheung, 2019).

Environmental and Biodegradation Studies

The environmental fate, biodegradation, and removal of carbamate compounds are crucial research areas, especially given the widespread use of carbamates as pesticides and their potential environmental impact. Studies on the decomposition of methyl tert-butyl ether (MTBE), a related compound, in cold plasma reactors, and the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, provide insights into the degradation pathways and environmental persistence of carbamates. These studies highlight the complexities of carbamate biodegradation and the need for effective remediation strategies in contaminated environments (Hsieh et al., 2011; Thornton et al., 2020).

Development of New Materials and Chemical Processes

Research on carbamates extends to the development of new materials and chemical processes. For example, the application of polymer membranes for the purification of fuel additives, such as MTBE, through pervaporation demonstrates the role of carbamates in improving industrial processes and environmental remediation techniques. These studies show the potential for carbamates to contribute to technological advancements in material science and chemical engineering (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl N-[1-(4-fluoroanilino)-3-hydroxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(20)17-11(8-18)12(19)16-10-6-4-9(15)5-7-10/h4-7,11,18H,8H2,1-3H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIDXZBYXJRMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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